molecular formula C10H11NO B1306731 3-Phenylpropyl isocyanate CAS No. 68664-23-3

3-Phenylpropyl isocyanate

Cat. No.: B1306731
CAS No.: 68664-23-3
M. Wt: 161.2 g/mol
InChI Key: WPABAKMRZCBXTO-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Polymer Science

3-Phenylpropyl isocyanate serves as a valuable reagent in organic synthesis. The isocyanate functional group (-N=C=O) is highly reactive towards nucleophiles such as alcohols, amines, and water, leading to the formation of urethanes, ureas, and other derivatives. This reactivity is harnessed by synthetic chemists to construct more complex molecules. For instance, research has demonstrated the use of this compound in reactions with other compounds to synthesize novel heterocyclic structures. One study detailed the reaction of benzimidazole (B57391) salts bearing a 3-phenylpropyl substituent, which were used to create N-heterocyclic carbene (NHC) precursors. researchgate.net These precursors, in turn, were utilized in catalytic systems for reactions like the Suzuki-Miyaura cross-coupling and the cyclotrimerization of phenyl isocyanate. researchgate.netresearchgate.net

In polymer science, isocyanates are fundamental building blocks for polyurethane polymers. While research on the homopolymerization of this compound is not extensively documented in the provided results, its role in copolymerization has been explored. A study on room temperature polymerization of isocyanates demonstrated that while yttrium isopropoxide was effective for the homopolymerization of hexyl isocyanate, lanthanum isopropoxide could initiate the copolymerization of hexyl isocyanate and this compound. tandfonline.com This highlights the potential of this compound to be incorporated into polymer chains, thereby modifying the properties of the resulting material.

Overview of Research Trajectories for Alkyl and Aryl Isocyanates

The study of alkyl and aryl isocyanates follows several key research trajectories, driven by their broad reactivity and industrial importance. nih.gov

One significant area of research is the development of new catalysts for isocyanate reactions. Scientists are continuously searching for more efficient and selective catalysts for processes like trimerization, which converts isocyanates into isocyanurates, a component that enhances the thermal and chemical resistance of polyurethanes. oup.com For example, sodium p-toluenesulfinate has been identified as an effective catalyst for the trimerization of both aryl and alkyl isocyanates under solvent-free conditions. oup.com

Another research direction focuses on understanding the reaction mechanisms of isocyanates. Studies have investigated the regioselectivity of radical attacks on isocyanates, noting differences in reactivity between alkyl and aryl isocyanates. rsc.org For instance, gas-phase experiments showed that aryl isocyanates undergo radical-ipso substitution, while alkyl isocyanates experience hydrogen atom abstraction. rsc.org Furthermore, the decarbonylation of isocyanates using Lewis acidic boranes has been explored, revealing that the electronic nature of the substituents on the isocyanate influences the reaction. researchgate.net

The biochemical interactions of isocyanates are also a subject of investigation. Isocyanates are known to react with proteins and have been used as probes to explore protein structure. nih.govnih.gov Research has compared the effects of aryl versus alkyl isocyanates, noting differences in their hydrolysis rates and their interactions with enzymes like cholinesterases. nih.gov Generally, the hydrolysis of alkyl isocyanates is significantly slower than that of aryl isocyanates. nih.gov

These research trajectories, from catalysis and mechanistic studies to biochemical applications, provide a broad context for understanding the scientific interest in isocyanates, including this compound.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C10H11NO aaronchem.com
Molecular Weight 161.20 g/mol sigmaaldrich.com
Boiling Point 238-239 °C sigmaaldrich.com
Density 1.041 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.5160 sigmaaldrich.com
CAS Number 68664-23-3 sigmaaldrich.com

Research Applications of this compound

Research AreaApplicationKey FindingsSource
Organic Synthesis Synthesis of N-heterocyclic carbene (NHC) precursorsBenzimidazole salts with a 3-phenylpropyl substituent were used to generate NHCs for catalysis. researchgate.net
Polymer Science Copolymerization with hexyl isocyanateLanthanum isopropoxide initiated the copolymerization at room temperature. tandfonline.com
Organic Synthesis Reaction with α-chloromethyl isocyanate and styrene (B11656)Produced 3-chloro-3-phenylpropyl isocyanate. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-isocyanatopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPABAKMRZCBXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392382
Record name 3-Phenylpropyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68664-23-3
Record name 3-Phenylpropyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68664-23-3
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Synthetic Methodologies of 3 Phenylpropyl Isocyanate

Established Chemical Synthesis Routes for Isocyanates

The industrial production of isocyanates has long been dominated by several key methodologies. These can be broadly categorized into processes that utilize the highly reactive and toxic chemical phosgene (B1210022) and those that have been developed as safer, "non-phosgene" alternatives.

Phosgene-Based Methodologies

The most prevalent industrial method for manufacturing isocyanates involves the use of phosgene (COCl₂). acs.orgrsc.org This process, applicable to the synthesis of 3-phenylpropyl isocyanate from its corresponding amine, 3-phenylpropylamine, is typically carried out in two stages. google.com

Phosgenation can be performed under different phase conditions:

Liquid-Phase Phosgenation: This method is suitable for amines with high boiling points. acs.orgnih.gov It can be further divided into "salt phosgenation," where the amine is first converted to its hydrochloride or carbonate salt before reacting with liquid phosgene, and "direct phosgenation," which involves the direct reaction of the amine and phosgene. nih.gov While salt phosgenation can be conducted under milder conditions, it often requires longer reaction times and generates more byproducts. nih.gov

Gas-Phase Phosgenation: In this process, the amine is vaporized at high temperatures (200–600 °C) and reacted directly with gaseous phosgene. nih.gov This method was initially developed for aliphatic isocyanates and later adapted for aromatic ones. nih.gov

Derivatives of phosgene, such as diphosgene (a liquid) and triphosgene (B27547) (a solid), are often used in laboratory settings as safer alternatives to gaseous phosgene. rsc.orgorgsyn.org For instance, L-phenylalanine methyl ester hydrochloride has been successfully converted to its corresponding isocyanate using triphosgene in a biphasic mixture of methylene (B1212753) chloride and aqueous sodium bicarbonate. orgsyn.org

Non-Phosgene Approaches

Growing environmental and safety concerns regarding the high toxicity of phosgene and the corrosive nature of the HCl byproduct have driven significant research into phosgene-free synthetic routes. acs.orgdigitellinc.com These methods often proceed through a carbamate (B1207046) intermediate, which is then thermally decomposed to the isocyanate. nih.govresearchgate.net

Reduction Carbonylation: This approach synthesizes isocyanates by the catalytic carbonylation of nitro compounds. acs.orgresearchgate.net For the synthesis of this compound, the starting material would be 1-nitro-3-phenylpropane. The reaction typically uses carbon monoxide (CO) and is facilitated by transition metal catalysts, such as those based on palladium, rhodium, or ruthenium. nih.govdigitellinc.com While this method offers a direct route, it often requires forcing conditions, which can lead to the oligomerization of the isocyanate product. researchgate.net

Oxidation Carbonylation: This pathway involves the reaction of a primary amine (e.g., 3-phenylpropylamine) with carbon monoxide in the presence of an oxidant, such as molecular oxygen. acs.orgnih.gov The reaction can be explosive under certain CO/O₂ concentrations, posing a safety risk. nih.gov The goal is to form a carbamate intermediate, which is then decomposed to the isocyanate. acs.org

Dimethyl Carbonate (DMC) Method: Dimethyl carbonate is considered an environmentally friendly carbonylation reagent and a viable substitute for phosgene. acs.orgresearchgate.net This two-step process first involves the methoxycarbonylation of an amine with DMC to produce a carbamate. researchgate.net This reaction can be carried out under mild conditions for aliphatic amines. nih.gov The resulting carbamate is subsequently decomposed thermally to yield the isocyanate and methanol, which can be recycled. acs.orgresearchgate.net Zinc acetate (B1210297) is an effective catalyst for the synthesis of carbamates from amines and DMC. researchgate.netresearchgate.net

Urea (B33335) Methods: Isocyanates can be generated from urea derivatives. One common method is the reaction of an amine with urea to form a substituted urea, which is then treated with an alcohol to form a carbamate. acs.org The carbamate is then thermally cracked to produce the isocyanate. acs.orgresearchgate.net Another approach involves the direct addition of an amine to an existing isocyanate to form a urea, which can be a useful synthetic step in creating more complex molecules. commonorganicchemistry.commdpi.com

Table 1: Comparison of Established Isocyanate Synthesis Routes

MethodologyStarting Material (for this compound)Key ReagentsPrimary IntermediateKey AdvantagesKey Disadvantages
Phosgene-Based3-PhenylpropylaminePhosgene (COCl₂)Carbamoyl chlorideEstablished, high yieldHighly toxic reagent (phosgene), corrosive byproduct (HCl)
Reduction Carbonylation1-Nitro-3-phenylpropaneCarbon Monoxide (CO), Catalyst (e.g., Pd, Rh)None (direct) or CarbamateAvoids phosgeneHarsh conditions, toxic CO, catalyst recycling challenges
Oxidation Carbonylation3-PhenylpropylamineCO, Oxidant (e.g., O₂)CarbamateAvoids phosgenePotentially explosive gas mixtures, toxic CO
Dimethyl Carbonate (DMC)3-PhenylpropylamineDimethyl CarbonateCarbamate"Green" reagent, non-corrosive, byproduct recyclingTwo-step process, may require catalysts
Urea Method3-PhenylpropylamineUrea, AlcoholCarbamateCost-effective raw materials, "zero emission" potentialMulti-step process

Advanced Synthetic Strategies for Isocyanates

Beyond established industrial methods, research continues to explore more sophisticated and specialized strategies for isocyanate synthesis. These include methods for controlling stereochemistry and pathways that utilize novel precursors and rearrangement reactions.

Stereoselective Synthesis of Related Phenyl-Containing Isocyanates

The synthesis of chiral isocyanates, where stereochemistry is precisely controlled, is crucial for applications in pharmaceuticals and specialty polymers. While specific literature on the stereoselective synthesis of this compound is not prominent, the principles can be understood from related phenyl-containing structures. Rearrangement reactions, such as the Curtius rearrangement, are known to proceed with full retention of configuration at the migrating group. wikipedia.orgnih.gov This means that if a chiral carboxylic acid is converted to an acyl azide, its subsequent rearrangement will produce a chiral isocyanate without loss of stereochemical integrity. This principle would apply to a chiral precursor for this compound, allowing for the transfer of stereochemistry from the starting material to the final isocyanate product.

Alternative Precursors and Formation Pathways

Innovative routes to isocyanates often involve the generation of a reactive intermediate, such as an acyl nitrene, which then rearranges to the stable isocyanate.

Isocyanate Formation from Dioxazolones: 1,4,2-Dioxazol-5-ones serve as stable precursors for the generation of acyl nitrenes. acs.orguva.nl These heterocyclic compounds can be synthesized from hydroxamic acids by reaction with phosgene or carbonyldiimidazole (CDI). acs.orguva.nl Upon thermal or photochemical decomposition, dioxazolones lose carbon dioxide to form an acyl nitrene intermediate. uva.nl This intermediate then undergoes a Curtius-type or Lossen-type rearrangement to yield the corresponding isocyanate. acs.orgthieme-connect.com This pathway provides a controlled, phosgene-free method for generating isocyanates that can be trapped in situ by various nucleophiles. uva.nlthieme-connect.com For this compound, the precursor would be 3-(3-phenylpropyl)-1,4,2-dioxazol-5-one.

Acyl Nitrene Rearrangement (Curtius, Hofmann, Lossen): Several classical name reactions are based on the rearrangement of an acyl nitrene or a related species to form an isocyanate. wikipedia.org

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide. wikipedia.orgnih.gov The reaction proceeds with the loss of nitrogen gas and a concerted migration of the alkyl or aryl group to form the isocyanate. wikipedia.org It is a highly reliable and versatile method used in organic synthesis, including in the synthesis of complex molecules like the antiviral drug oseltamivir. wikipedia.org

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. organic-chemistry.org

Lossen Rearrangement: In this reaction, a hydroxamic acid is converted to an isocyanate through the formation of an O-acyl, sulfonyl, or phosphoryl intermediate. wikipedia.org

These rearrangement reactions are synthetically valuable due to their tolerance of a wide variety of functional groups and their predictable stereochemical outcome. nih.gov

Table 2: Overview of Acyl Nitrene Rearrangement Reactions for Isocyanate Synthesis

RearrangementStarting MaterialKey IntermediateByproducts
CurtiusAcyl Azide (R-CON₃)Acyl Nitrene (or concerted transition state)N₂
HofmannPrimary Amide (R-CONH₂)IsocyanateVaries with reagents
LossenHydroxamic Acid Derivative (R-CONH-OX)Acyl Nitrene (or concerted transition state)Varies with leaving group (X)
From Dioxazolone1,4,2-Dioxazol-5-oneAcyl NitreneCO₂

Purification and Isolation Techniques for Isocyanates

The purification of isocyanates is a critical step to ensure product quality, as impurities can affect subsequent polymerization reactions. researchgate.net Due to their reactivity, especially with nucleophiles like water, and their tendency to thermally degrade or polymerize, purification methods must be chosen carefully.

Common techniques include:

Distillation: Crude isocyanates are often purified by distillation under reduced pressure. google.comjustia.com Low pressure allows the distillation to occur at lower temperatures, minimizing thermal decomposition and the formation of polymeric residues. google.com For isocyanates produced via phosgenation, this step is used to separate the product from the solvent, excess phosgene, and HCl. justia.com

Extraction: Liquid or supercritical gas extraction can be used to isolate and purify isocyanate products from crude reaction mixtures. google.com This is particularly useful for removing unreacted monomeric diisocyanates from polyurethane prepolymers. google.com

Filtration and Evaporation: In laboratory-scale synthesis, simple filtration to remove solid byproducts or catalysts, followed by evaporation of the solvent, can yield the isocyanate product, which can then be further purified if necessary. organic-chemistry.orgbeilstein-journals.org For analytical purposes, derivatization is often employed, followed by techniques like liquid chromatography. epa.gov

Engineering controls, such as closed systems and proper ventilation, are essential during all handling and purification steps to minimize exposure due to the respiratory and dermal toxicity of isocyanates. cdc.govsafeworkaustralia.gov.au

Polymerization Chemistry of 3 Phenylpropyl Isocyanate

Homopolymerization Studies

Homopolymerization of 3-phenylpropyl isocyanate focuses on creating a polymer chain consisting solely of repeating this compound units. These studies are fundamental to understanding the polymerization behavior of the monomer and the intrinsic properties of the resulting polymer, such as its conformation and helicity.

Monoisocyanates can be homopolymerized at low temperatures through an anionic mechanism to form linear, high-molecular-weight polymers, which are classified as N-substituted 1-nylons. acs.org The polymerization is a type of chain-growth reaction initiated by anions. wikipedia.org The mechanism involves initiation, propagation, and termination steps. youtube.com

The initiation can be achieved by the direct attack of a base on the monomer to form a carbanion or by the transfer of an electron from a donor molecule to the monomer to create an anion radical. du.edu.eg The kinetics of the polymerization are primarily governed by the propagation step, assuming a fast initiation reaction. uni-bayreuth.de

A significant challenge in the anionic polymerization of isocyanates is the potential for "back-biting" reactions. researchgate.net This side reaction can lead to the formation of cyclic trimers, particularly at room temperature, which hinders the formation of high-molecular-weight linear polymers. researchgate.nettandfonline.com To overcome this, polymerization is often conducted at low temperatures. acs.org Furthermore, specific initiator systems have been developed to suppress this side reaction. For instance, using sodium naphthalenide in combination with sodium tetraphenylborate (B1193919) (NaBPh₄) stabilizes the growing amidate anion by forming a tight ion pair, which sterically and electronically prevents the back-biting reaction. researchgate.net In well-controlled systems devoid of impurities, formal termination steps can be absent, leading to a "living" polymerization where the polymer chains remain active. wikipedia.org This living nature is crucial for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. ethernet.edu.et

A variety of initiators have been utilized for isocyanate polymerization, including sodium cyanide, lithium alkoxides, and lithium amides; however, these typically require low temperatures (e.g., -50°C) to avoid trimer formation. tandfonline.com More recently, lanthanoid compounds have been explored as effective initiators. tandfonline.com

Lanthanoid isopropoxides, in particular, have been identified as a novel class of initiators for the anionic polymerization of isocyanates, capable of producing very high molecular weight polymers at low temperatures. tandfonline.com For example, lanthanum isopropoxide has been used to polymerize hexyl isocyanate at -78°C. tandfonline.com Yttrium isopropoxide (Y(O'Pr)₃) has been shown to be an effective initiator for the homopolymerization of hexyl isocyanate even at room temperature, producing the polymer in high yield while other lanthanoid alkoxides like lanthanum isopropoxide may only yield the cyclic trimer under the same conditions. tandfonline.comtandfonline.com While the direct homopolymerization of this compound with yttrium isopropoxide at room temperature is not explicitly detailed in the provided sources, the effectiveness of this catalytic system for other isocyanates suggests its potential. Studies on the polymerization of ethylene (B1197577) oxide with yttrium isopropoxide have shown that all isopropoxy groups on the yttrium molecule can act as active sites for polymerization. utwente.nl

Initiator SystemTypical MonomerPolymerization TemperatureKey OutcomeReference
Sodium CyanideIsocyanatesLow (e.g., -50°C)Forms linear polymer; trimer at room temp. tandfonline.com
Lanthanum Isopropoxide (La(O'Pr)₃)Hexyl Isocyanate-78°CHigh molecular weight polymer (Mn = 685,000) tandfonline.com
Yttrium Isopropoxide (Y(O'Pr)₃)Hexyl IsocyanateRoom TemperatureHigh yield of polymer tandfonline.comtandfonline.com
Lanthanum Isopropoxide (La(O'Pr)₃)Hexyl IsocyanateRoom TemperatureProduces only cyclic trimer tandfonline.comtandfonline.com

Polyisocyanates are recognized for their rigid, helical structures in both solution and bulk phases. researchgate.netnih.gov The conformation is influenced by the solvent, temperature, and the nature of the side group. researchgate.net The synthesis of an optically active polyisocyanate, specifically poly(d-β-phenylpropyl isocyanate), confirmed the existence of a preferred helical conformation in this class of polymers. acs.org

Copolymerization Strategies

Copolymerization involves the polymerization of two or more different monomers. In the context of this compound, this strategy is employed to create polymers with properties that are intermediate to, or different from, the respective homopolymers, and to construct more complex polymeric architectures.

Research has demonstrated the successful copolymerization of this compound with other isocyanate monomers. A notable example is the copolymerization with hexyl isocyanate. tandfonline.comtandfonline.com While lanthanum isopropoxide (La(O'Pr)₃) was found to only produce the cyclic trimer when used to initiate the homopolymerization of hexyl isocyanate at room temperature, it effectively initiates the copolymerization of hexyl isocyanate and this compound under the same conditions. tandfonline.comtandfonline.com This indicates that the presence of the this compound comonomer alters the reaction pathway, favoring polymer chain growth over the back-biting reaction that leads to trimerization.

MonomersInitiatorTemperatureResultReference
Hexyl Isocyanate (Homopolymerization)La(O'Pr)₃Room TemperatureCyclic Trimer tandfonline.comtandfonline.com
Hexyl Isocyanate + this compoundLa(O'Pr)₃Room TemperatureCopolymerization proceeds tandfonline.comtandfonline.com

Controlled polymerization techniques are essential for synthesizing copolymers with well-defined structures, such as block copolymers. harth-research-group.org Living anionic polymerization is a key method for achieving this control, as the absence of termination allows for the sequential addition of different monomers to create distinct blocks within a single polymer chain. wikipedia.org The development of initiator systems that suppress side reactions, such as the sodium naphthalenide/NaBPh₄ system, has enabled the synthesis of well-defined block copolymers of isocyanates. researchgate.net

This control allows for the creation of tailored polymeric architectures, including diblock, triblock, and even more complex structures like star polymers. researchgate.netharth-research-group.org For example, well-defined triblock and pentablock terpolymers of n-hexyl isocyanate with styrene (B11656) and isoprene (B109036) have been successfully synthesized using living anionic polymerization techniques. researchgate.net Similarly, coordination polymerization using organotitanium (IV) complexes provides another "living" methodology for producing well-defined isocyanate homopolymers and block copolymers. researchgate.net These strategies for controlled copolymerization are directly applicable to monomers like this compound to create novel materials with precisely engineered block sequences and functionalities. polimi.it

Reactivity and Reaction Mechanisms of 3 Phenylpropyl Isocyanate

Cyclotrimerization and Isocyanurate Formation

Cyclotrimerization is a significant reaction of isocyanates, leading to the formation of a highly stable, six-membered heterocyclic structure known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). tue.nlresearchgate.net This process involves the head-to-tail linkage of three isocyanate molecules. The resulting isocyanurate rings are incorporated into polymer networks to enhance thermal stability, mechanical properties, and chemical resistance. tue.nl

The formation of isocyanurates from isocyanates can proceed through two primary pathways. researchgate.netrsc.org

One-Component Route (Direct Cyclotrimerization): In the absence of active hydrogen compounds like alcohols, isocyanates can directly trimerize with the aid of a suitable catalyst. The mechanism involves the initial activation of an isocyanate molecule by the catalyst, followed by a stepwise addition of two more isocyanate molecules. An intramolecular cyclization of the resulting linear intermediate then yields the final isocyanurate ring and regenerates the catalyst. uni-hamburg.de

Two-Component Route (via Carbamate (B1207046) and Allophanate): In the presence of alcohols, isocyanurate formation can occur through a multi-step process. rsc.org First, the isocyanate reacts with the alcohol to form a carbamate (urethane). This carbamate then reacts with a second isocyanate molecule to form an allophanate intermediate. researchgate.netrsc.org Finally, the allophanate can undergo an addition-elimination step with a nucleophile or rearrange to form the isocyanurate ring and release the initial alcohol molecule. rsc.org This pathway is often preferred in systems containing both isocyanates and polyols, such as in the formation of polyurethane-polyisocyanurate (PU-PIR) foams. rsc.org

The final product, tris(3-phenylpropyl) isocyanurate, can be characterized using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), which would show the appearance of characteristic isocyanurate ring vibrations and the disappearance of the strong isocyanate absorption band (~2270 cm⁻¹), and nuclear magnetic resonance (NMR) spectroscopy.

The cyclotrimerization of isocyanates is typically a slow reaction and requires the use of a catalyst to proceed at a practical rate. researchgate.net A wide variety of catalysts have been developed, which can be broadly categorized as Lewis bases or metal-containing compounds. tue.nl The choice of catalyst significantly impacts reaction rate, selectivity, and reaction conditions. researchgate.net

Lewis Basic Catalysts: This category includes tertiary amines, phosphines, and various organic salts like potassium acetate (B1210297) and potassium 2-ethylhexanoate. tue.nlresearchgate.net The mechanism generally involves a nucleophilic attack by the catalyst on the electrophilic carbon of the isocyanate group, creating an anionic intermediate that subsequently adds to two more isocyanate molecules before cyclizing. uni-hamburg.de Catalysts based on organic salts of alkali metals are often noted for their high selectivity towards the trimerization process. researchgate.net

Metal-Containing Catalysts: A range of metal compounds, including those based on aluminum, tin, and zinc, are effective catalysts. researchgate.netresearchgate.net For example, a hemi-labile aluminium-pyridyl-bis(iminophenolate) complex has been shown to be a highly active and selective catalyst for the trimerization of various alkyl and aryl isocyanates under mild conditions. cardiff.ac.ukrsc.org The mechanism with metal catalysts often involves the coordination of the isocyanate to the metal center, which activates it towards nucleophilic attack by other isocyanate molecules.

Catalyst TypeExamplesGeneral Characteristics
Lewis Bases Tertiary Amines, Quaternary Ammonium Salts (e.g., tetramethylammonium 2-ethylhexanoate), Carboxylate Salts (e.g., Potassium Acetate)Operate via a nucleophilic mechanism; activity can be tuned by altering basicity and steric factors. tue.nlresearchgate.net
Metal Compounds Aluminum Complexes, Tin(II) Compounds, Rare Earth Metal AmidesOften highly active at low loadings and mild temperatures; mechanism involves coordination and activation of the isocyanate. researchgate.netresearchgate.netcardiff.ac.uk

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of the isocyanate group. Compounds with an active hydrogen atom, such as alcohols and amines, act as nucleophiles that attack the electron-deficient carbonyl carbon of the isocyanate, leading to the formation of urethanes and ureas, respectively.

The reaction between 3-phenylpropyl isocyanate and an alcohol (alcoholysis) yields a urethane (B1682113), also known as a carbamate. This reaction is the fundamental basis of polyurethane chemistry. kuleuven.be The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. kuleuven.be

The reaction kinetics can be complex and are influenced by the alcohol concentration and the solvent. kuleuven.be Studies on similar isocyanates, like phenyl isocyanate, have shown that at higher alcohol concentrations, alcohol molecules can form hydrogen-bonded aggregates (dimers, trimers), which are more potent nucleophiles than single alcohol molecules. kuleuven.beresearchgate.net This suggests a multimolecular mechanism where multiple alcohol molecules participate in the transition state, facilitating proton transfer and reducing the activation energy. kuleuven.be In cases of isocyanate excess, an allophanate intermediate can be formed from the initial urethane product, which may then decompose to the final urethane. researchgate.netnih.govnih.gov

The reaction of this compound with a primary or secondary amine (aminolysis) produces a substituted urea (B33335). This reaction is typically very rapid and often proceeds to completion at room temperature without the need for a catalyst. commonorganicchemistry.com The mechanism is a direct nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group. The high nucleophilicity of amines compared to alcohols accounts for the faster reaction rate.

The reaction is a straightforward and efficient method for creating urea derivatives. For instance, the reaction of this compound with an appropriate amine can yield 1,3-bis(3-phenylpropyl)urea. researchgate.net Theoretical studies on the aminolysis of related carbamates suggest that the reaction proceeds energetically favorably through an isocyanate intermediate. nih.gov

NucleophileFunctional GroupProduct
AlcoholR-OHUrethane (Carbamate)
Primary AmineR-NH₂Disubstituted Urea
Secondary AmineR₂-NHTrisubstituted Urea

Cycloaddition Reactions

The carbon-nitrogen double bond in the isocyanate group of this compound can participate in cycloaddition reactions. These reactions are valuable for synthesizing various heterocyclic compounds. Although less common than nucleophilic additions, they represent an important aspect of isocyanate reactivity.

Isocyanates can function as dipolarophiles or dienophiles in these reactions. A notable example is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, which is a powerful method for constructing five-membered heterocycles. mdpi.com For example, aza-oxyallyl cations can undergo a [3+2] cycloaddition with isocyanates to form complex N-heterocyclic scaffolds. researchgate.net In this context, the C=N bond of the isocyanate acts as the two-atom component that reacts with a three-atom dipole. The regioselectivity and mechanism (whether concerted or stepwise) of such reactions are often explained using frontier molecular orbital (FMO) theory. mdpi.commdpi.com While specific examples involving this compound are not extensively detailed, its reactivity is expected to be analogous to other aryl and alkyl isocyanates in these transformations.

One-Pot Three-Component Reactions with Isocyanides and Dialkyl Acetylenedicarboxylates

This compound can participate in one-pot, three-component reactions with isocyanides and dialkyl acetylenedicarboxylates to synthesize highly functionalized heterocyclic compounds. These reactions are powerful tools in organic synthesis due to their efficiency in building complex molecules from simple starting materials in a single step. researchgate.netresearchgate.net

The reaction is initiated by the nucleophilic attack of the isocyanide on one of the electrophilic acetylenic carbons of the dialkyl acetylenedicarboxylate. This results in the formation of a zwitterionic intermediate. arkat-usa.org This reactive intermediate is then trapped by this compound. The nucleophilic carbon of the zwitterion attacks the electrophilic carbon of the isocyanate group. Subsequent cyclization of this new intermediate leads to the formation of highly substituted five-membered heterocyclic rings, such as 2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole derivatives. arkat-usa.org

The general mechanism for this reaction, substituting a generic aryl isocyanate with this compound, is proposed to proceed as follows:

Formation of a Zwitterionic Intermediate: The isocyanide adds to the dialkyl acetylenedicarboxylate to form a 1:1 zwitterionic adduct. arkat-usa.org

Trapping by this compound: The nucleophilic carbanion of the zwitterionic intermediate attacks the central carbon of the isocyanate group of this compound.

Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form a stable five-membered heterocyclic ring.

This reaction pathway highlights the role of this compound as an efficient trapping agent for reactive intermediates, enabling the construction of complex molecular architectures under mild conditions.

Reactant 1Reactant 2Reactant 3Key IntermediateProduct Class
IsocyanideDialkyl AcetylenedicarboxylateThis compoundZwitterionic AdductHighly functionalized pyrrole derivatives

Other Significant Cycloaddition Pathways (e.g., with Alkenes)

Beyond three-component reactions, this compound is expected to undergo various cycloaddition reactions, particularly with unsaturated substrates like alkenes. Isocyanates are known to participate in [2+2], [3+2], and [2+2+2] cycloaddition reactions, providing access to a range of heterocyclic systems. researchgate.netrsc.orgrsc.orgnih.gov

The [2+2] cycloaddition between an isocyanate and an alkene can lead to the formation of β-lactams. This reaction is believed to proceed through a concerted suprafacial mechanism. rsc.org The feasibility and outcome of such reactions are influenced by the electronic nature of the alkene. Electron-rich alkenes are generally more reactive towards isocyanates.

Isocyanates can also act as a two-atom component in [3+2] cycloadditions with 1,3-dipoles, leading to the formation of five-membered heterocycles. researchgate.net For instance, reaction with nitrile oxides would yield 1,2,4-oxadiazole derivatives.

Furthermore, nickel-catalyzed [2+2+2] cycloadditions involving two molecules of an isocyanate and one molecule of an allene have been reported to produce dihydropyrimidine-2,4-diones. rsc.orgnih.gov By analogy, this compound could potentially undergo similar transformations, expanding its utility in the synthesis of six-membered heterocyclic compounds.

Cycloaddition TypeReactant(s) with this compoundPotential Product
[2+2]Alkeneβ-Lactam
[3+2]1,3-Dipole (e.g., Nitrile Oxide)Five-membered heterocycle
[2+2+2]Isocyanate, Allene (Ni-catalyzed)Dihydropyrimidine-2,4-dione derivative

Elucidation of Reaction Mechanisms (e.g., Concerted Pathways, Intermediate Formation)

The mechanisms of the reactions involving this compound can be elucidated through a combination of experimental and computational studies. The distinction between concerted and stepwise pathways, as well as the detection and characterization of reaction intermediates, are crucial for understanding and optimizing these synthetic transformations.

In the context of the one-pot three-component reaction described in section 4.3.1, the mechanism is generally accepted to be stepwise, proceeding through a zwitterionic intermediate. arkat-usa.org The formation of this intermediate is a key step that dictates the final outcome of the reaction.

For cycloaddition reactions, the mechanism can be either concerted or stepwise, depending on the reactants and reaction conditions. As mentioned, the [2+2] cycloaddition of isocyanates with alkenes to form β-lactams is often proposed to follow a concerted pathway. rsc.org In a concerted reaction, bond breaking and bond formation occur in a single step through a cyclic transition state, without the formation of any intermediate. quora.com

In contrast, other cycloadditions and multi-component reactions may proceed through stepwise mechanisms involving the formation of discrete intermediates. For example, theoretical studies on the reaction of phenyl isocyanate with nucleophiles have shown the formation of pre- and post-reaction complexes and the involvement of transition states. researchgate.net Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for investigating these reaction pathways, allowing for the calculation of activation energies and the characterization of transition states and intermediates. researchgate.net

The study of reaction kinetics, including the determination of kinetic isotope effects, can provide experimental evidence to distinguish between concerted and stepwise mechanisms. The observation of a significant kinetic isotope effect when an atom involved in bond breaking/formation is replaced by its isotope can indicate that this bond alteration occurs in the rate-determining step, a hallmark of many concerted processes.

Catalytic Transformations Involving 3 Phenylpropyl Isocyanate

Catalysis in Polymerization Processes (e.g., Lanthanoid Alkoxides)

Lanthanoid alkoxides have been identified as effective initiators for the polymerization of isocyanates. While some lanthanoid alkoxides, such as lanthanum isopropoxide (La(OⁱPr)₃), tend to favor the formation of cyclic trimers from monomers like hexyl isocyanate, their catalytic behavior can be different in copolymerization systems. tandfonline.com

Notably, research has demonstrated that the copolymerization of hexyl isocyanate with 3-phenylpropyl isocyanate can proceed effectively at room temperature when initiated by lanthanum isopropoxide. tandfonline.comresearchgate.net This finding is significant because it shows that the presence of this compound facilitates polymer formation under conditions where the homopolymerization of a similar monomer might predominantly yield the cyclic trimer. tandfonline.com The use of lanthanoid alkoxides as initiators represents a novel approach for the anionic polymerization of isocyanates, expanding the range of catalysts available for synthesizing polyisocyanates. tandfonline.com

Catalysis in Cyclotrimerization Reactions

The cyclotrimerization of isocyanates is a crucial reaction for producing isocyanurates, which are thermally stable, six-membered heterocyclic rings with significant industrial applications. rsc.orgtue.nl While the direct cyclotrimerization of this compound is not extensively detailed, the 3-phenylpropyl group has been incorporated into catalyst structures to influence these reactions.

Specifically, the 3-phenylpropyl substituent is a key component in a series of benzimidazole (B57391) salts that serve as precursors for N-heterocyclic carbene (NHC) catalysts. tubitak.gov.tr These in situ generated NHCs have proven effective in catalyzing the cyclotrimerization of phenyl isocyanate into 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione. tubitak.gov.trresearchgate.net Studies have shown that these benzimidazole salts, featuring the 3-phenylpropyl moiety, contribute positively to the catalytic activity. tubitak.gov.tr The optimal conditions for this reaction were established to be solvent-free at room temperature, using 1 mol% of the NHC precursor, which leads to high yields of the isocyanurate product in a short time frame. researchgate.net

Role in Organometallic and Transition Metal Catalyzed Transformations

The 3-phenylpropyl group also plays a structural role in ligands used for transition metal-catalyzed reactions. The same benzimidazole salts bearing a 3-phenylpropyl substituent, which act as NHC precursors for cyclotrimerization, are also employed in organometallic catalysis. tubitak.gov.tr

These NHC precursors form part of a catalytic system with palladium(II) acetate (B1210297) (Pd(OAc)₂) for Suzuki-Miyaura cross-coupling reactions. tubitak.gov.tr This demonstrates the versatility of ligands derived from the 3-phenylpropyl structure, extending their utility from cyclotrimerization to important carbon-carbon bond-forming reactions. The presence of the 3-phenylpropyl-substituted NHC ligand has been observed to have a positive effect on the catalytic efficiency of these palladium-catalyzed transformations. tubitak.gov.tr

Furthermore, isocyanates as a class of compounds are known to participate in various transition metal-catalyzed reactions, such as cobalt(III)-catalyzed C-H bond amidation, which provides a convergent method for synthesizing amides. nih.gov This broader context highlights the potential reactivity of the isocyanate group in this compound within diverse organometallic catalytic cycles.

Theoretical and Computational Chemistry Studies Pertaining to Isocyanates

Electronic Structure and Bonding Analysis

The isocyanate functional group (–N=C=O) possesses a unique electronic structure that dictates its high reactivity. Quantum mechanical calculations reveal a significant charge distribution across the N, C, and O atoms. The carbon atom, situated between two highly electronegative atoms, carries a substantial positive charge, rendering it highly electrophilic. mdpi.comresearchgate.net Conversely, the nitrogen and oxygen atoms have higher electron densities, with the oxygen atom being the most electron-rich center. researchgate.netebrary.net This charge separation is a key factor in the susceptibility of the isocyanate carbon to nucleophilic attack. researchgate.netwikipedia.org

The bonding in isocyanates is closely related to that of carbon dioxide (CO₂) and carbodiimides. wikipedia.org The C−N=C=O unit is planar, with the N=C=O linkage being nearly linear. wikipedia.org In phenyl isocyanate, for instance, the C=N and C=O bond distances are approximately 1.195 Å and 1.173 Å, respectively. wikipedia.org

A noteworthy aspect of isocyanate geometry is the deviation from ideal sp hybridization at the central carbon atom. Stereoelectronic effects, such as hyperconjugation, can influence the bond angles and contribute to a distorted geometry. These effects involve the interaction of bonding and anti-bonding orbitals, which can impact the stability and reactivity of the molecule. researchgate.net

Table 1: Calculated Relative Charges on Atoms in the Isocyanate Group

Atom Relative Charge
N -0.17
C +0.51
O -0.34

Data sourced from quantum mechanical calculations on isocyanic acid (H-N=C=O) ebrary.net

Computational Modeling of Reaction Pathways and Energetics

Computational modeling has been extensively used to elucidate the mechanisms and energetics of isocyanate reactions. Density functional theory (DFT) is a common method employed for these studies. nih.govacs.org

Urethane (B1682113) Formation: The reaction between an isocyanate and an alcohol to form a urethane is of significant industrial importance. Computational studies have investigated both catalyzed and uncatalyzed pathways. In the absence of a catalyst, the reaction is thought to proceed through a concerted mechanism involving a transition state where the N=C=O group bends, activating the carbon for a new C-O bond formation as the alcohol's H-O bond breaks and an N-H bond forms. mdpi.com The activation energies for the reactions of aryl isocyanates with alcohols are generally in the range of 17–54 kJ/mol. nih.gov

Cycloaddition Reactions: The mechanism of cycloaddition reactions involving isocyanates has also been a subject of computational investigation. For example, the reaction between nitrones and isocyanates can proceed through either a concerted or a stepwise mechanism, depending on the polarity of the solvent. acs.org In polar solvents, a stepwise mechanism is favored, where the first step involves the nucleophilic attack of the nitrone oxygen on the isocyanate carbon. acs.org

Reactions with Other Nucleophiles: The high electrophilicity of the isocyanate carbon makes it reactive towards a variety of nucleophiles. wikipedia.org Computational studies have explored the reaction pathways with water, amines, and other active hydrogen compounds. wikipedia.orgnih.gov These reactions are fundamental to the formation of ureas, biurets, and other important chemical structures. wikipedia.org

Table 2: Experimental Activation Energies for Phenyl Isocyanate Reactions with Alcohols

Alcohol Activation Energy (kcal/mol)
n-Butyl alcohol 8.1
sec-Butyl alcohol 9.9

Data from reactions in xylene solution. cdnsciencepub.com

Prediction and Analysis of Polymer Conformations and Dynamics

Polyisocyanates are known for their rigid-rod helical structures. researchgate.netacs.org Computational methods have been instrumental in understanding the conformational preferences and dynamics of these polymers.

Helical Structures: Semi-empirical potential energy functions have been used to estimate the intramolecular conformational energies of poly(n-alkyl isocyanates). These calculations have shown that helical structures are the preferred conformations. researchgate.net The rigidity of the polymer backbone arises from restricted rotation around the C(=O)-N bonds. researchgate.net

Factors Influencing Helicity: The stability of the helical conformation can be influenced by the nature of the side chain. For instance, in poly(n-alkyl isocyanates), strong repulsions between the alpha-carbon of the alkyl side chain and neighboring backbone atoms can lead to distortions in the backbone's torsional angles. elsevierpure.com When a chiral center is introduced in the side chain, one helical sense (left-handed or right-handed) can become more stable than the other. researchgate.netelsevierpure.com

Helix Reversals and Dynamics: While polyisocyanates are considered rigid, they are not perfectly so. The transition from rod-like to coil-like behavior with increasing polymer chain length suggests the presence of flexibility. researchgate.net Computational models predict that this flexibility may arise from occasional helix reversals, as well as torsional and bond angle flexibility. researchgate.net These models also suggest a "soft collective internal motion" where the rotation per monomer around the helix axis can vary widely at a low energy cost. researchgate.netelsevierpure.com

Derivatives and Advanced Materials Applications Derived from 3 Phenylpropyl Isocyanate

Synthesis and Functionalization of 3-Phenylpropyl Isocyanate Derivatives

The electrophilic carbon atom of the isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity is the foundation for the synthesis of a wide array of functionalized derivatives.

Urea (B33335) and Thiourea (B124793) Derivatives in Medicinal Chemistry Research

The urea and thiourea moieties are prominent scaffolds in drug discovery due to their ability to form strong hydrogen bonds with biological targets like enzymes and receptors. nih.govbiointerfaceresearch.com Isocyanates are common intermediates for creating these functional groups. nih.gov

The general synthesis of urea derivatives involves the reaction of an isocyanate with a primary or secondary amine. beilstein-journals.orgasianpubs.org In the case of this compound, reaction with a diverse range of amines (R¹R²NH) would yield N,N'-substituted ureas. This reaction is typically efficient and allows for the systematic modification of the molecule's periphery to explore structure-activity relationships (SAR). nih.govnih.govmdpi.com

Similarly, thiourea derivatives can be synthesized from isocyanates, often by first converting the isocyanate to an isothiocyanate or by other synthetic routes involving amine precursors. nih.govijsr.net These sulfur analogs of ureas exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. biointerfaceresearch.comnih.govresearchgate.netaensiweb.com The thiourea scaffold's ability to interact with multiple biological targets makes it a valuable component in the design of new therapeutic agents. biointerfaceresearch.com

While the synthesis of urea and thiourea derivatives is a fundamental strategy in medicinal chemistry, specific research detailing the biological activities of derivatives synthesized directly from this compound is not extensively documented in the available literature. However, based on the established roles of these scaffolds, it can be postulated that derivatives of this compound would be investigated for similar therapeutic applications.

Table 1: Potential Urea and Thiourea Derivatives from this compound This table illustrates the general reaction scheme for forming urea and thiourea derivatives from an isocyanate precursor. Specific examples for this compound would follow this scheme.

Derivative TypeGeneral ReactantResulting LinkagePotential Application Areas
Urea Primary/Secondary Amine (R-NH₂)-NH-C(=O)-NH-Anticancer, Antiviral, Antibacterial, Enzyme Inhibition
Thiourea Primary/Secondary Amine (via isothiocyanate)-NH-C(=S)-NH-Anticancer, Antifungal, Anti-inflammatory, Antioxidant

Derivatives as Building Blocks in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. sigmaaldrich.comrsc.org The isocyanate group is a valuable function for this purpose, as its reactions are often high-yielding and create stable covalent linkages, such as ureas and urethanes (from reaction with alcohols). nih.gov

This compound can be used as a building block in multi-step syntheses to introduce the 3-phenylpropyl moiety into a larger target molecule. nih.gov This strategy is central to modular synthesis, where complex structures are assembled from smaller, well-defined components. For instance, the reaction of this compound with a molecule containing an amine group would append the N-(3-phenylpropyl)carbamoyl group onto that molecule. This approach is instrumental in creating libraries of compounds for screening purposes or in the total synthesis of natural products and other complex targets.

Poly(this compound) in Advanced Materials Science

The polymerization of isocyanates yields polyisocyanates, a class of polymers known for their rigid, helical chain conformations. mdpi.com These materials have unique properties that make them suitable for a range of advanced applications.

Development of Polyisocyanate-Based Materials for Advanced Applications

Polyisocyanates are utilized in the formulation of high-performance materials, particularly coatings, adhesives, and sealants. specialchem.comacs.org Their rigid backbone contributes to mechanical strength and durability. Aliphatic polyisocyanates, in particular, are favored for applications requiring excellent resistance to abrasion and weathering, including gloss retention and resistance to yellowing from UV exposure. acs.orgulprospector.com

The development of advanced materials often involves modifying the polyisocyanate structure to tailor properties for specific needs. jiahua.com For example, functional groups can be incorporated to improve adhesion, chemical resistance, or flexibility. jiahua.com While research on poly(this compound) is not widely detailed, its structure suggests it would be an aliphatic polyisocyanate with a phenyl-containing side chain, potentially offering a unique combination of properties derived from both components.

Structure-Property Relationships of Poly(this compound)

The properties of polyisocyanates are strongly dependent on their molecular structure, including the nature of the side chain attached to the polymer backbone. umich.eduresearchgate.net The polymer chain of poly(n-alkyl isocyanate)s typically adopts a rigid helical conformation, leading to liquid crystalline behavior in solution. umich.edu

For poly(this compound), the 3-phenylpropyl side chain would influence several key properties:

Solubility: The aromatic group would influence the polymer's solubility, likely making it soluble in aromatic and other organic solvents.

Mechanical Properties: In a cross-linked material like a polyurethane coating, the structure of the isocyanate influences hardness, flexibility, and tensile strength. researchgate.net The combination of a flexible three-carbon spacer and a rigid phenyl group in the side chain would be expected to impart a balance of these properties.

Table 2: General Structure-Property Relationships in Polyisocyanates This table outlines general principles that would apply to poly(this compound).

Structural FeatureInfluence on Polymer Properties
Rigid Backbone High stiffness, potential for liquid crystallinity, mechanical strength.
Side Chain Length Affects solubility, melting point, and the glass transition temperature.
Side Chain Bulk/Functionality Influences polymer packing, intermolecular forces, and chemical reactivity.
Molecular Weight Higher molecular weight generally leads to increased viscosity and mechanical strength. acs.org

Integration into Hybrid Materials and Surface Modification Strategies

Polyisocyanates are frequently used as cross-linking agents to form robust polymer networks, making them ideal for integration into hybrid materials and for surface modification. researchgate.netgoogle.com In these applications, polyisocyanates are reacted with polyols to form polyurethane networks or with other polymers to create hybrid systems. nih.govresearchgate.net

For surface modification, polyisocyanates are used in coatings to protect substrates and impart desired surface properties. specialchem.com Their ability to react with hydroxyl groups on surfaces like wood, metal oxides, or other polymers allows for strong covalent bonding, leading to excellent adhesion and durability. specialchem.comresearchgate.net Polyurethane-epoxy and polyurea-polyurethane hybrid coatings, for example, leverage the reactivity of the isocyanate group to create materials with enhanced corrosion resistance, toughness, and tailored mechanical properties. nih.govrsc.org

Given its structure, poly(this compound) or its monomeric form could be used in such strategies. The aliphatic backbone would offer good stability, while the phenyl side chains could enhance interactions with aromatic components in a hybrid material or modify surface energy in a coating application.

Role as Chemical Linkers for Polymer Grafting and Surface Functionalization (General Isocyanate Principle)

The utility of this compound in the synthesis of advanced materials is fundamentally derived from the high reactivity of its isocyanate functional group (-N=C=O). This group acts as a potent electrophile, readily forming covalent bonds with a variety of nucleophilic functional groups. This reactivity is the cornerstone of its role as a chemical linker, enabling two key processes for material modification: polymer grafting and surface functionalization.

General Principle of Isocyanate Reactivity

The carbon atom in the isocyanate group is highly electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. This makes it highly susceptible to attack by nucleophiles, particularly compounds containing active hydrogen atoms, such as alcohols (-OH) and primary/secondary amines (-NH2).

Reaction with Alcohols: An isocyanate reacts with an alcohol to form a highly stable urethane (B1682113) linkage. This reaction is a fundamental process in the synthesis of polyurethanes. aidic.it

Reaction with Amines: The reaction between an isocyanate and an amine yields a urea linkage, which is also a very stable covalent bond. comu.edu.tr

These reactions are typically efficient, can often proceed without the need for a catalyst (though catalysts can be used to control reaction rates), and result in the formation of robust, stable chemical bonds. nih.gov This makes isocyanates, including this compound, ideal candidates for permanently modifying the chemical and physical properties of polymers and surfaces.

Application in Polymer Grafting

Polymer grafting is a technique used to alter the properties of a polymer by covalently attaching different polymer chains (grafts) to a main polymer backbone. nih.govnih.gov This can dramatically change properties such as solubility, thermal stability, or biocompatibility. nih.govnih.gov Isocyanates are pivotal in the "grafting to" method, where pre-synthesized polymer chains with a reactive end-group are attached to a polymer backbone. nih.gov

In this context, this compound can be used in two primary ways:

As an end-capping agent: A polymer chain can be synthesized to have a terminal hydroxyl or amine group, which is then reacted with this compound. This results in a polymer chain terminated with a reactive isocyanate group. This isocyanate-terminated polymer can then be grafted onto another polymer backbone that possesses hydroxyl or amine functionalities.

To functionalize a polymer backbone: A polymer backbone containing hydroxyl or amine groups can be reacted with this compound. This introduces pendant phenylpropyl groups along the polymer chain, altering its properties. It also introduces the potential for further reactions involving the aromatic ring.

The phenylpropyl group itself imparts specific characteristics, such as increased hydrophobicity and aromaticity, which can be desirable for creating specialty polymers with tailored properties for applications in coatings, adhesives, or composites.

Interactive Table: Isocyanate Reactions in Polymer Grafting Select a Nucleophile to see the resulting linkage and its significance.

Nucleophile on Polymer Isocyanate Linker Resulting Linkage Significance in Polymer Grafting
-OH (Hydroxyl) R-NCO Urethane (-NH-CO-O-) Creates a stable, covalent bond essential for grafting polyols or modifying cellulosic polymers. nih.govresearchgate.net
-NH2 (Amine) R-NCO Urea (-NH-CO-NH-) Forms a highly stable and robust linkage, often used for grafting polymers onto amine-functionalized substrates. comu.edu.tr

Application in Surface Functionalization

Surface functionalization involves modifying the surface of a material to achieve properties that are distinct from the bulk material. fhnw.ch This is critical for improving adhesion, biocompatibility, wettability, and other interfacial phenomena. The isocyanate group is highly effective for the covalent modification of surfaces rich in hydroxyl or amine groups, such as metal oxides (e.g., silica (B1680970), titania), cellulose, and certain synthetic polymers. nih.gov

The process involves exposing the substrate to this compound, often in a suitable solvent. The isocyanate groups react directly with the surface hydroxyls or amines, forming a dense, covalently attached monolayer of 3-phenylpropyl groups.

Research Findings on Surface Modification

Studies on similar isocyanates have demonstrated the effectiveness of this approach. For instance, research on the modification of nanocellulose has shown that isocyanates can effectively react with surface hydroxyl groups to alter surface properties. nih.gov Similarly, graphene oxide, which has hydroxyl groups on its surface, has been successfully functionalized with isocyanates to improve its dispersion in polymer matrices. utexas.edu While these studies may use different isocyanates, the underlying chemical principle is directly applicable to this compound. The choice of this compound would specifically render the surface more hydrophobic and introduce aromatic functionality.

A study on silica surfaces highlighted that while the "graft-from" approach (where the isocyanate is first attached to the surface, followed by reaction with an amine) can be hindered by steric effects, the "graft-to" approach is highly effective. nist.gov This underscores the importance of reaction design in achieving desired surface modifications.

Interactive Table: Surface Functionalization with Isocyanates Explore how functionalization impacts different substrates.

Substrate Surface Functional Group Linker Resulting Surface Property Potential Application
Silica (SiO2) Silanol (-Si-OH) This compound Increased Hydrophobicity, Altered Adhesion Chromatography stationary phases, filler for polymer composites. nist.gov
Cellulose Hydroxyl (-OH) This compound Reduced water absorption, improved compatibility with nonpolar polymers. nih.gov Reinforced polymer composites, specialty papers.
Graphene Oxide Hydroxyl (-OH) This compound Improved dispersion in organic solvents and polymer matrices. utexas.edu High-strength nanocomposites.
Amine-Functionalized Polymer Amine (-NH2) This compound Covalent attachment of aromatic groups, altered surface energy. Biocompatible coatings, membranes. tandfonline.com

Future Research Directions and Methodological Challenges

Development of Sustainable Synthesis Routes for 3-Phenylpropyl Isocyanate

The conventional synthesis of isocyanates often relies on hazardous reagents like phosgene (B1210022), prompting a critical need for greener and more sustainable alternatives. acs.orgresearchgate.netrsc.org Future research in the synthesis of this compound is increasingly focused on environmentally benign methodologies that minimize waste and avoid toxic precursors.

Key research avenues include:

Phosgene-Free Synthesis: A primary challenge is the complete avoidance of phosgene and its derivatives. researchgate.netnih.gov Investigating alternative carbonylation strategies is paramount. One promising direction is the reductive carbonylation of 3-phenylpropylamine or related nitro compounds using carbon monoxide as a C1 source, catalyzed by transition metals. rsc.orgresearchgate.netnih.gov Another viable path is the thermal or catalytic decomposition of carbamates , which can be synthesized from 3-phenylpropylamine, urea (B33335), or alcohols, representing a chloride-free and potentially "zero emission" process. acs.orgrsc.orgresearchgate.net

Renewable Feedstocks: A long-term goal is to derive this compound from renewable resources. patsnap.comnih.gov This could involve the catalytic transformation of biomass-derived platform chemicals that can be converted into the 3-phenylpropyl backbone. Research into biocatalytic routes and the use of feedstocks from plant oils, terpenes, or carbohydrates could significantly enhance the sustainability profile of this monomer. nih.govnih.govresearchgate.net

Catalyst Development: The efficiency of non-phosgene routes is heavily dependent on the catalyst. Future work should focus on designing robust, recyclable, and highly selective catalysts. This includes exploring earth-abundant metal catalysts and heterogeneous catalysts to simplify product purification and catalyst recovery. researchgate.netnih.gov For instance, developing catalysts for the direct carbonylation of 3-phenylpropylamine with CO2 would be a significant breakthrough.

Table 1: Comparison of Potential Sustainable Synthesis Routes for this compound
Synthesis RouteKey AdvantagesMethodological ChallengesKey Research Focus
Reductive Carbonylation of Nitro/Amine PrecursorsAvoids phosgene; can be a one-step process. rsc.orgresearchgate.netRequires high pressures/temperatures; catalyst stability and recycling. rsc.orgnih.govDevelopment of highly active and stable homogeneous or heterogeneous catalysts (e.g., based on Pd, Rh, Ru). rsc.orgnih.gov
Thermal Decomposition of CarbamatesPhosgene-free; precursor synthesis from various sources (amines, CO2, urea). acs.orgrsc.orgHigh temperatures for decomposition can lead to side reactions; catalyst required for efficiency. rsc.orgresearchgate.netDesigning efficient catalysts (e.g., zinc or tin-based) for carbamate (B1207046) decomposition at lower temperatures. nih.govresearchgate.net
Urea-based ProcessUses cost-effective urea; byproducts can be recycled ("zero emission" potential). acs.orgresearchgate.netMulti-step process; requires efficient separation and recycling of intermediates. acs.orgProcess optimization and development of integrated catalytic systems.
Bio-based FeedstocksReduces fossil fuel dependence; potential for biodegradable products. patsnap.comnih.govresearchgate.netComplex multi-step conversions from biomass; low yields; purification challenges. nih.govIdentifying and engineering efficient catalytic pathways from platform chemicals to the 3-phenylpropyl structure.

Precision Polymerization Control for Tailored Molecular Weights and Dispersities

The synthesis of poly(this compound) with well-defined architectures is crucial for tuning its material properties. Methodological challenges lie in preventing side reactions, such as cyclotrimerization, which can disrupt polymerization control. researchgate.net Future research will focus on advancing controlled polymerization techniques to achieve precise command over molecular weight (MW), dispersity (Đ), and polymer architecture.

Key research avenues include:

Living Anionic Polymerization: While a powerful technique for synthesizing rod-like polyisocyanates, living anionic polymerization is sensitive to impurities and prone to side reactions. researchgate.net Future efforts should aim to develop more robust initiator systems and additives that stabilize the propagating chain end, allowing for the synthesis of high molecular weight polymers with very low dispersity (Đ < 1.1).

Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer greater tolerance to functional groups and reaction conditions. sigmaaldrich.comsigmaaldrich.com A significant challenge is the direct CRP of isocyanate-containing monomers due to the high reactivity of the NCO group. Research into protected isocyanate monomers or RAFT agents and conditions that are compatible with the unprotected NCO group is a key objective. usm.edursc.org This would enable the creation of novel block copolymers and complex architectures.

Dispersity and MW Distribution Shape Control: Moving beyond simple low dispersity, the ability to tailor the entire molecular weight distribution is an emerging frontier. nih.govnih.govresearchgate.net Methodologies such as metered additions of chain transfer agents in RAFT polymerization or blending polymers of different dispersities could be applied to poly(this compound) to systematically control properties like processability and self-assembly. researchgate.netnsf.gov

Table 2: Methodological Challenges in Precision Polymerization of this compound
Polymerization TechniquePotential for Precision ControlKey Methodological ChallengesFuture Research Directions
Anionic PolymerizationHigh control over MW and low Đ; produces rigid, helical polymers. researchgate.netBackbiting leading to cyclotrimerization; high sensitivity to impurities. researchgate.netDesign of new initiators and additives to suppress side reactions; synthesis of well-defined block copolymers. researchgate.net
Controlled Radical Polymerization (e.g., RAFT)Robust and tolerant to various functional groups; allows for complex architectures. sigmaaldrich.comsigmaaldrich.comInherent reactivity of the isocyanate group with radical species or intermediates. usm.edursc.orgDevelopment of compatible RAFT agents and conditions for direct polymerization of unprotected isocyanate monomers. rsc.orgmdpi.com
Coordination PolymerizationPotential for stereospecific polymerization and control over helical structure. acs.orgCatalyst sensitivity and limited monomer scope.Exploration of organotitanium(IV) or other transition metal catalysts for controlled polymerization of this compound. acs.org

Exploration of Novel Reactivity Patterns and Selective Transformations

The isocyanate group is a versatile functional handle, yet its full reactive potential in the context of the 3-phenylpropyl scaffold remains underexplored. wikipedia.org Future research should aim to move beyond conventional urethane (B1682113) and urea linkages to discover novel transformations and leverage the isocyanate group for advanced functionalization.

Key research avenues include:

Catalytic Transformations: Developing catalytic methods for reactions that are otherwise inefficient or unselective is a major goal. This includes exploring transition metal-catalyzed cycloaddition reactions with alkynes, nitriles, or other unsaturated partners to create novel heterocyclic structures. rsc.org

"Click-Type" Reactions: The high reactivity of isocyanates towards nucleophiles like thiols and amines makes them ideal candidates for "click" chemistry applications, enabling efficient and quantitative post-polymerization modification of materials. rsc.org Investigating the kinetics and orthogonality of these reactions with poly(this compound) is crucial for creating functional surfaces and bioconjugates.

Selective Reactions in Multifunctional Systems: A significant challenge is to achieve selective reaction of the isocyanate group in the presence of other functional groups. This requires careful tuning of reaction conditions or the use of chemoselective catalysts. For example, developing conditions for the selective reaction with one type of alcohol in a diol or polyol could lead to precisely structured polyurethanes.

Advanced Computational Methodologies for this compound Systems

Computational chemistry offers powerful tools to predict reactivity, elucidate mechanisms, and guide the design of new molecules and materials. researchgate.net For the this compound system, advanced computational methods can provide insights that are difficult to obtain experimentally.

Key research avenues include:

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) can be employed to model reaction pathways for both the synthesis and subsequent reactions of this compound. nih.govworldscientific.com This can help in understanding the role of catalysts in lowering activation barriers for sustainable synthesis routes or predicting the regioselectivity of cycloaddition reactions. mdpi.com

Polymer Conformation and Properties: Molecular dynamics (MD) simulations can predict the conformational behavior of poly(this compound) chains. Understanding how the phenylpropyl side group influences chain stiffness, helicity, and intermolecular packing is essential for predicting macroscopic properties like solubility, thermal stability, and mechanical strength.

Machine Learning and High-Throughput Screening: Integrating machine learning algorithms with computational chemistry can accelerate the discovery of new catalysts and materials. High-throughput virtual screening of potential catalysts for phosgene-free synthesis or predicting the properties of polymers with different tacticities are exciting future directions.

Q & A

Q. What are the common synthetic routes for 3-Phenylpropyl isocyanate in laboratory settings?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A widely used method involves the reaction of 3-phenylpropylamine with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. For example, Scheme 3 in substituted phenylpropyl analog synthesis () employs dichloromethane (CH₂Cl₂) and Grignard reagents (CH₃MgBr) in tetrahydrofuran (THF) at room temperature. Alternative pathways include thiocarbanilide derivatives reacting with phosphorus pentoxide or acetic anhydride, as described in phenyl isothiocyanate synthesis (). Ensure rigorous exclusion of moisture to prevent hydrolysis to urea derivatives.

Q. Key methodological considerations :

  • Use inert atmosphere (N₂/Ar) to prevent side reactions.
  • Monitor reaction progress via FT-IR for the disappearance of the -NCO peak (~2270 cm⁻¹).
  • Purify via fractional distillation or column chromatography .

Q. What safety precautions are essential when handling this compound in research laboratories?

this compound is a potent irritant and sensitizer. Key safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves (tested for ≥8-hour penetration resistance), tightly sealed goggles, and lab coats.
  • Engineering controls : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation exposure.
  • Decontamination : Neutralize spills with 10% aqueous sodium bicarbonate.
  • Storage : Keep in airtight containers at +20°C, segregated from alcohols, amines, and water ().

Critical compliance : Adhere to OSHA HCS standards for workplace exposure controls ().

Q. Which analytical techniques are most suitable for characterizing this compound and its reaction products?

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity with a C18 column, UV detection at 254 nm, and mobile phase (e.g., acetonitrile/water, 70:30). Reporting limits for isocyanates are typically 0.02 µg ().
  • NMR Spectroscopy : Confirm structure via ¹H NMR (δ 1.6–2.1 ppm for propyl chain, δ 7.2–7.4 ppm for aromatic protons) and ¹³C NMR (δ 122–140 ppm for aromatic carbons).
  • FT-IR : Identify the isocyanate group at ~2270 cm⁻¹.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode for molecular ion [M+H]⁺ (e.g., m/z 162.1 for this compound) ().

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the kinetic parameters of this compound in urethane-forming reactions?

The reaction kinetics of this compound with alcohols are highly solvent-dependent. For example:

  • Polar aprotic solvents (e.g., THF, DMF): Reduce activation energy (Eₐ) by stabilizing transition states.
  • Non-polar solvents (e.g., hexane): Increase Eₐ due to poor solvation of intermediates.

Q. Experimental data :

Solvent TypeEₐ Range (kJ/mol)Reference
Primary alcohols30–48
Secondary alcohols41–52

Methodological recommendation : Use microreactor systems () for precise control of temperature (0–50°C) and residence time (10–300 s) to optimize reaction rates.

Q. What strategies can be employed to control stereoselectivity in nucleophilic additions to this compound?

To achieve stereocontrol:

  • Chiral catalysts : Use enantiopure Lewis acids (e.g., BINOL-derived catalysts) to induce asymmetry during alcoholysis or aminolysis.
  • Solvent engineering : Polar solvents (e.g., DMSO) enhance hydrogen bonding, favoring specific transition states.
  • Temperature modulation : Lower temperatures (−20°C) slow racemization, improving enantiomeric excess (ee).

Case study : (S)-(−)-1-(4-Bromophenyl)ethyl isocyanate derivatives () achieved >90% ee using chiral auxiliaries.

Q. How can computational chemistry methods be integrated with experimental data to predict reaction pathways of this compound derivatives?

  • Density Functional Theory (DFT) : Calculate Gibbs free energy profiles for competing pathways (e.g., urethane vs. urea formation).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.
  • Validation : Cross-reference computed activation energies (Eₐ) with experimental microreactor data ().

Example : A study on phenyl isocyanate–alcohol systems () combined DFT with HPLC kinetics to validate solvent-dependent Eₐ trends.

Q. Data Contradictions and Resolutions

  • Activation energy discrepancies : Literature values for phenyl isocyanate reactions vary by ±5 kJ/mol due to differences in solvent purity or measurement techniques (). Resolve via standardized microreactor protocols.
  • Safety guidelines : Older SDSs (pre-2023) may lack updated PPE requirements. Prioritize OSHA HCS 2023 standards ().

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.